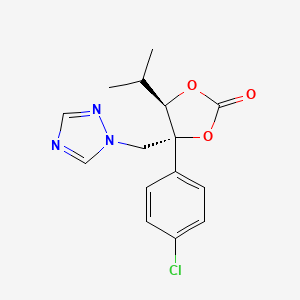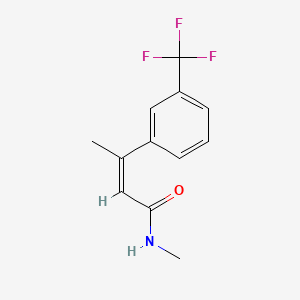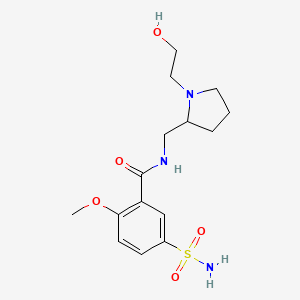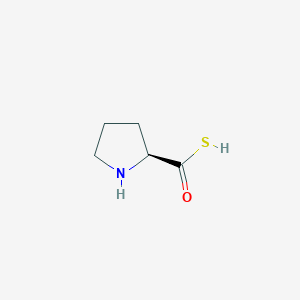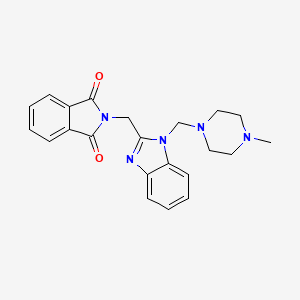
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- is a synthetic organic compound belonging to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of halogen substituents, such as chlorine, enhances the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves the modification of the C-3 carboxylic acid group with various functionalized amino acids . The general synthetic route includes:
Starting Material: The synthesis begins with 1,8-naphthyridine as the core structure.
Functionalization: The C-3 position is functionalized with carboxamide groups using reagents like diethylamine and dichloroacetyl chloride.
Reaction Conditions: The reactions are usually carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine-3-carboxamide derivatives involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By binding to the enzyme, the compound prevents the unwinding of DNA, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in cancer cells, where rapid cell division is a hallmark .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds also exhibit anticancer and antimicrobial activities but differ in their substitution patterns and specific biological targets.
1,5-Naphthyridine Derivatives: Known for their reactivity with electrophilic and nucleophilic reagents, these compounds have applications in medicinal chemistry.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- is unique due to its specific substitution pattern, which enhances its biological activity and reactivity. The presence of two chlorine atoms and the diethylamino group at the C-3 position contribute to its potent anticancer and anti-inflammatory properties .
Properties
CAS No. |
126567-71-3 |
|---|---|
Molecular Formula |
C13H13Cl2N3O |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2,4-dichloro-N,N-diethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-3-18(4-2)13(19)9-10(14)8-6-5-7-16-12(8)17-11(9)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
XKMALZUOFIFIJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


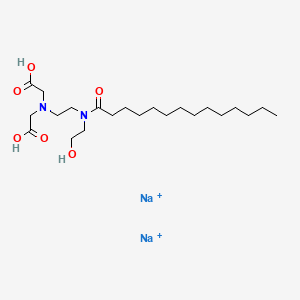

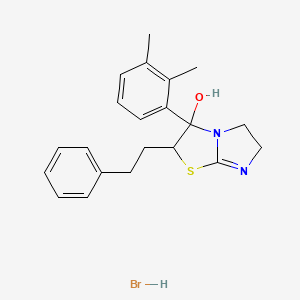
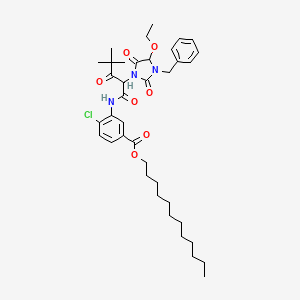
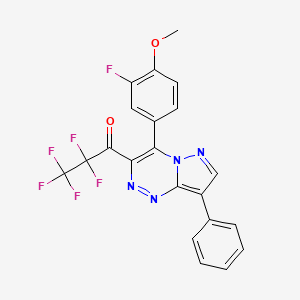


![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)
